9-(6-bromohexyl)-9H-carbazole
Overview
Description
9-(6-bromohexyl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry. The presence of a bromohexyl group in this compound enhances its reactivity and potential for further functionalization, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
Similar compounds have been found to target mitochondria . The bromohexane triphenylphosphine (TPP) tag is conjugated to small molecules to localize them to the mitochondria in cells where the TPP cations facilitate both cellular uptake and accumulation in the mitochondria .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a process of cellular uptake and accumulation in the mitochondria
Biochemical Pathways
Given its potential mitochondrial targeting, it may influence pathways related to energy metabolism, cell death, and other processes regulated by the mitochondria .
Pharmacokinetics
Similar compounds have been shown to be efficiently taken up by cells and accumulated in the mitochondria , suggesting good bioavailability.
Result of Action
Based on its potential mitochondrial targeting, it could influence various cellular processes regulated by the mitochondria, potentially leading to changes in energy metabolism, cell death, and other processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(6-bromohexyl)-9H-carbazole typically involves the bromination of 9-hexyl-9H-carbazole. One common method is as follows:
Starting Material: 9-hexyl-9H-carbazole.
Bromination: The hexyl group is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
9-(6-bromohexyl)-9H-carbazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: The bromohexyl group can be reduced to a hexyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azidohexyl-carbazole or thiolhexyl-carbazole derivatives.
Oxidation: Formation of carbazole-3,6-dione derivatives.
Reduction: Formation of 9-hexyl-9H-carbazole.
Scientific Research Applications
9-(6-bromohexyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonic Materials: Employed in the development of photonic devices due to its excellent photophysical properties.
Medicinal Chemistry: Investigated for its potential as an anticancer agent and in the development of other therapeutic compounds.
Polymer Chemistry: Utilized in the synthesis of conjugated polymers for various applications, including sensors and optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
9-hexyl-9H-carbazole: Lacks the bromo group, making it less reactive for further functionalization.
9-(6-chlorohexyl)-9H-carbazole: Similar structure but with a chloro group instead of a bromo group, which may result in different reactivity and applications.
9-(6-iodohexyl)-9H-carbazole: Contains an iodo group, which is more reactive than the bromo group and can be used in different synthetic applications.
Uniqueness
9-(6-bromohexyl)-9H-carbazole is unique due to the presence of the bromo group, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
9-(6-bromohexyl)carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN/c19-13-7-1-2-8-14-20-17-11-5-3-9-15(17)16-10-4-6-12-18(16)20/h3-6,9-12H,1-2,7-8,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNNZEMVTJAKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471526 | |
Record name | 9-(6-bromohexyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94847-10-6 | |
Record name | 9-(6-bromohexyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(6-Bromohexyl)-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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